molecular formula C27H24N2O2 B12581341 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine CAS No. 500556-05-8

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine

Cat. No.: B12581341
CAS No.: 500556-05-8
M. Wt: 408.5 g/mol
InChI Key: JMUOHKOJEOGXSX-UHFFFAOYSA-N
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Description

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure. The presence of dimethoxymethyl and phenyl groups in its structure contributes to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various substituted phenazine derivatives.

Scientific Research Applications

5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine involves its interaction with specific molecular targets and pathways. The compound’s phenazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of dimethoxymethyl and phenyl groups can enhance its binding affinity to target proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound of 5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine, known for its antimicrobial properties.

    10-Phenylphenazine:

    4-(Dimethoxymethyl)phenyl derivatives: Compounds with similar functional groups, used in various chemical and biological studies.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

500556-05-8

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

5-[4-(dimethoxymethyl)phenyl]-10-phenylphenazine

InChI

InChI=1S/C27H24N2O2/c1-30-27(31-2)20-16-18-22(19-17-20)29-25-14-8-6-12-23(25)28(21-10-4-3-5-11-21)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3

InChI Key

JMUOHKOJEOGXSX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)OC

Origin of Product

United States

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